molecular formula C16H14ClN3S B2411451 4-{[2-(2-chlorophenyl)ethyl]amino}quinazoline-2(1H)-thione CAS No. 688354-83-8

4-{[2-(2-chlorophenyl)ethyl]amino}quinazoline-2(1H)-thione

Cat. No. B2411451
CAS RN: 688354-83-8
M. Wt: 315.82
InChI Key: FBFXLGRMRJNUJO-UHFFFAOYSA-N
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Description

Quinazoline is a heterocyclic compound made up of two fused six-membered simple aromatic rings—benzene and pyrimidine ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Both these classes of compounds have been found to possess a wide range of biological activities .


Synthesis Analysis

Quinazoline derivatives can be synthesized through various methods including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Imidazole derivatives can also be synthesized through various routes .


Molecular Structure Analysis

The molecular structure of quinazoline consists of a benzene ring fused to a pyrimidine ring . Imidazole is a five-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

Quinazoline and imidazole derivatives can undergo a variety of chemical reactions. For instance, quinazoline derivatives can undergo Aza-Diels-Alder reaction . Imidazole derivatives can react with various reagents to form new compounds .


Physical And Chemical Properties Analysis

Quinazoline is a yellow-colored compound, usually found in crystalline form . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antimicrobial Activity

Quinazoline derivatives, including those with chlorophenyl groups, have been extensively researched for their potential antimicrobial properties. A study by Desai et al. (2011) explored the synthesis of dimeric 2-(2-chlorophenyl)-quinazolin-4-ones and evaluated their antibacterial and antifungal activities against various strains. Compounds in this class demonstrated excellent to very good activity against several bacteria strains, showcasing the potential of quinazoline derivatives in developing new antimicrobial agents (Desai, Dodiya, Bhatt, & Kumar, 2011).

Antitubercular Activity

Another significant application of quinazoline derivatives is in the treatment of tuberculosis. Pattan et al. (2006) synthesized N-3[4-(4-chlorophenyl thiazole-2-yl)-2-amino methyl] quinazoline-4(3H)-one derivatives and evaluated them for antitubercular activity. The compounds displayed moderate to promising activity against the H 37 Rv strain of Mycobacterium tuberculosis, suggesting a potential pathway for developing new antitubercular medications (Pattan, Reddy, Manvi, Desai, & Bhat, 2006).

Optical and Electronic Properties

The structural and optical properties of quinazoline derivatives are also of interest in materials science, particularly for their applications in organic electronics and photovoltaics. Zeyada, El-Nahass, and El-Shabaan (2016) investigated the structural and optical properties of quinazoline derivative thin films. Their findings suggest the potential use of these compounds in fabricating organic-inorganic photodiodes, highlighting the versatile applications of quinazoline derivatives beyond biomedical fields (Zeyada, El-Nahass, & El-Shabaan, 2016).

Analgesic and Anti-inflammatory Properties

Quinazoline derivatives are also investigated for their potential analgesic and anti-inflammatory properties. Dash et al. (2017) designed and synthesized novel quinazoline-4-one/4-thione derivatives, evaluating them for antimicrobial, analgesic, and anti-inflammatory activities. Their research provides insights into the structural modifications that enhance the pharmacological properties of quinazoline derivatives, offering a foundation for developing new therapeutic agents (Dash, Dash, Laloo, & Medhi, 2017).

Mechanism of Action

The mechanism of action of quinazoline and imidazole derivatives can vary widely depending on their specific structures and the biological targets they interact with .

Future Directions

Given the wide range of biological activities exhibited by quinazoline and imidazole derivatives, future research could focus on synthesizing new derivatives and investigating their potential therapeutic applications .

properties

IUPAC Name

4-[2-(2-chlorophenyl)ethylamino]-1H-quinazoline-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3S/c17-13-7-3-1-5-11(13)9-10-18-15-12-6-2-4-8-14(12)19-16(21)20-15/h1-8H,9-10H2,(H2,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFXLGRMRJNUJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCNC2=NC(=S)NC3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601324532
Record name 4-[2-(2-chlorophenyl)ethylamino]-1H-quinazoline-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678867
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-[2-(2-chlorophenyl)ethylamino]-1H-quinazoline-2-thione

CAS RN

688354-83-8
Record name 4-[2-(2-chlorophenyl)ethylamino]-1H-quinazoline-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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